molecular formula C12H14N4O2S B076174 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine CAS No. 13224-79-8

2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine

Cat. No. B076174
CAS RN: 13224-79-8
M. Wt: 278.33 g/mol
InChI Key: JKETWUADWJKEKN-UHFFFAOYSA-N
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Description

Synthesis Analysis :The synthesis process for derivatives of "2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine" involves anodic oxidation of N,N′-diphenylbenzidine in the presence of sulfinic acids via a convergent paired electrochemical process, which is regioselective and produces high yields under mild conditions, demonstrating high current efficiency and atom economy (Sharafi-kolkeshvandi, Nematollahi, & Nikpour, 2016).

Molecular Structure Analysis :These compounds feature a sulfonylated aromatic amine as a key structural component. This allows for further reactions and modifications, contributing to their significance in material science, especially in the context of developing new polymeric materials with specific properties (Fang et al., 2002).

Chemical Reactions and Properties :Electrochemical synthesis is a significant reaction involving 4-aminodiphenylamine derivatives, offering a green method for generating these compounds. The process involves Michael type addition reactions and avoids toxic reagents and solvents, underlining the eco-friendly aspect of this synthesis approach (Salahifar & Nematollahi, 2015).

Physical Properties Analysis :These compounds exhibit unique physical properties due to their molecular structure. For instance, sulfonated polyimides derived from these diamines show exceptional solubility and thermal stability. The specific structure contributes to their high mechanical strength and stability under various conditions, making them useful in high-performance applications (Chen et al., 2006).

Chemical Properties Analysis :The chemical properties of these compounds are defined by their sulfonyl and amino groups. They can participate in various chemical reactions, contributing to the synthesis of complex molecules and materials. Their ability to form stable, functionalized structures is important for applications in material science and chemistry (Sharafi-kolkeshvandi et al., 2016).

Scientific Research Applications

High-Performance Polymers for Fuel Cells

A significant application is in the development of novel sulfonated polyimides for fuel cell membranes. These materials demonstrate improved water stability and high proton conductivity, essential for efficient fuel cell operation. Fang et al. (2002) synthesized sulfonated diamine monomers used to prepare polyimides with enhanced water stability compared to those derived from traditional sulfonated monomers, showing promise for fuel cell applications due to their good stability to oxidation and high proton conductivity Fang et al., 2002.

Advanced Materials with Thermal Stability

Mehdipour-Ataei et al. (2005) focused on the synthesis of poly(sulfone ether amide amide)s, a new generation of thermally stable polymers. They developed a sulfone ether amide diamine via a multi-step synthesis, which was then polymerized with different diacid chlorides to produce polymers characterized by high thermal stability and solubility, showing potential for high-temperature applications Mehdipour‐Ataei et al., 2005.

Soluble and Light-colored Fluorinated Polyimides

The research by Yang et al. (2005) introduced organosoluble and light-colored fluorinated polyimides synthesized from a novel diamine monomer. These materials exhibit desirable properties such as solubility in various solvents, high strength, and thermal stability, making them suitable for applications requiring durable and lightweight materials Yang et al., 2005.

Sulfonated Copolyimides for Direct Methanol Fuel Cells

Another study by Zhai et al. (2007) developed sulfonated polyimide membranes from synthesized sulfonated diamine monomers, aiming at direct methanol fuel cell applications. These membranes showed high proton conductivity and low methanol permeability, indicating their potential as efficient separators in fuel cells Zhai et al., 2007.

Electrochemical Synthesis Applications

Research by Sharafi-kolkeshvandi et al. (2016) and Salahifar et al. (2015) demonstrated the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives and 4-amino-3-(phenylsulfonyl)diphenylamine derivatives, respectively. These methods provide a green and efficient pathway for synthesizing complex diamines, contributing to the development of new materials with potential applications in various electrochemical devices Sharafi-kolkeshvandi et al., 2016; Salahifar et al., 2015.

properties

IUPAC Name

4-(3,4-diaminophenyl)sulfonylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKETWUADWJKEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292842
Record name 4,4'-Sulfonyldi(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine

CAS RN

13224-79-8
Record name 13224-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Sulfonyldi(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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